molecular formula C18H16BrN3OS2 B2474769 N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide CAS No. 392302-96-4

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide

Cat. No. B2474769
CAS RN: 392302-96-4
M. Wt: 434.37
InChI Key: KXXQTCJOGJGTOZ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves complex organic reactions. For instance, a related compound was synthesized using a mixture of 5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole-2-thiol, 4-bromobenzyl bromide, and anhydrous potassium carbonate in N,N-dimethylformamide . The mixture was stirred at room temperature for 12 hours .


Molecular Structure Analysis

The molecular structure of these types of compounds is typically determined using techniques such as X-ray crystallography. For example, the structure of a related compound was confirmed by 1H NMR, MS, and single-crystal X-ray structure . Intermolecular face-to-face stackings exist between two phenyl rings .


Chemical Reactions Analysis

The chemical reactions involving these compounds can be complex and are typically studied using a variety of analytical techniques. For example, the title compound 4-(5-((4-bromobenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)pyridine was synthesized, and its structure was confirmed by 1H NMR, MS, and elemental analyses and single-crystal X-ray structure .

Scientific Research Applications

Chemistry and Pharmacology

N-(5-((4-bromobenzyl)thio)-1,3,4-thiadiazol-2-yl)-3,4-dimethylbenzamide is part of a group of non-fentanil novel synthetic opioid receptor agonists known colloquially as U-drugs. The compound, due to its chemical structure, has been under scrutiny for its potential impact on drug markets, prevalence, and harm. Notably, the compound U-47700 has been reported by users to offer short-lasting euphoric effects, prompting further research and monitoring of related compounds with similar chemical structures (Sharma et al., 2018).

Biological Significance in Medicinal Chemistry

The 1,3,4-thiadiazole moiety, a significant part of the compound's structure, is known for its broad spectrum of pharmacological activities. Recent research indicates that 1,3,4-thiadiazole and its derivatives are critical due to their extensive pharmacological activities, which may be attributed to the presence of the toxophoric N2C2S moiety. These activities include anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. The pursuit of drug development often involves the synthesis of hybrid molecules, combining different molecules into one structure to yield compounds with intriguing biological profiles (Mishra et al., 2015).

Potential in Drug Development

The synthesis and exploration of 1,3,4-thiadiazole derivatives offer a promising avenue for the development of new drugs, highlighting the significance of this class of compounds in drug discovery and medicinal chemistry. The structural diversity and flexibility of thiadiazole compounds make them appealing candidates for the synthesis of novel pharmacological agents with enhanced efficacy and safety profiles (Asif, 2016).

Safety and Hazards

The safety and hazards associated with these compounds would depend on a variety of factors, including their physical and chemical properties, how they are used, and the specific conditions under which they are handled. A related compound, 4-Bromobenzyl bromide, has a safety data sheet available .

properties

IUPAC Name

N-[5-[(4-bromophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-3,4-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16BrN3OS2/c1-11-3-6-14(9-12(11)2)16(23)20-17-21-22-18(25-17)24-10-13-4-7-15(19)8-5-13/h3-9H,10H2,1-2H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXXQTCJOGJGTOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16BrN3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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